Mephentermine

概要

説明

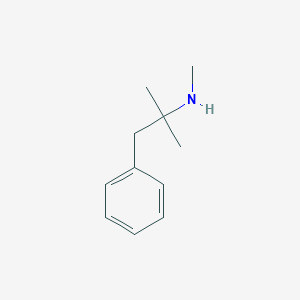

Mephentermine is a sympathomimetic agent primarily used to maintain blood pressure in hypotensive states, such as following spinal anesthesia . It is chemically classified as a substituted phenethylamine and amphetamine, closely related to phentermine and methamphetamine . This compound was first introduced for medical use in 1952 and has been used in various forms, including intravenous, intramuscular, oral, and inhalation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mephentermine involves the alkylation of phenethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Step 1: Phenethylamine is reacted with methyl iodide in the presence of sodium hydroxide.

Step 2: The resulting product is then subjected to further methylation to yield this compound.

The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and distillation to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Mephentermine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: N-oxide derivatives of this compound.

Reduction: Secondary amines.

Substitution: Various substituted phenethylamine derivatives.

科学的研究の応用

Mephentermine has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in studying sympathomimetic agents and their interactions with adrenergic receptors.

Biology: Investigated for its effects on neurotransmitter release and receptor activation.

Medicine: Used in the treatment of hypotension and as a decongestant.

Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in analytical chemistry.

作用機序

Mephentermine exerts its effects primarily through indirect stimulation of adrenergic receptors. It induces the release of norepinephrine and dopamine, leading to increased cardiac output and elevated systolic and diastolic blood pressures . The compound acts as an alpha adrenergic receptor agonist and also has some activity on beta adrenergic receptors . The net effect is an increase in vascular tone and blood pressure, with variable effects on heart rate depending on the degree of vagal tone .

類似化合物との比較

Similar Compounds

Phentermine: Another sympathomimetic agent used primarily as an appetite suppressant.

Methamphetamine: A potent central nervous system stimulant with higher abuse potential.

Ephedrine: Used for its bronchodilator and decongestant properties.

Uniqueness of Mephentermine

This compound is unique in its balanced sympathomimetic activity, providing both alpha and beta adrenergic receptor stimulation. Unlike methamphetamine, it has a lower potential for abuse and dependence . Compared to phentermine, this compound has a more pronounced effect on blood pressure regulation, making it suitable for treating hypotensive states .

生物活性

Mephentermine is a sympathomimetic agent primarily used to manage hypotension. This article delves into its biological activity, pharmacological properties, clinical applications, and associated case studies, highlighting its mechanisms of action and potential for abuse.

Overview of this compound

- Chemical Classification : Small molecule

- Drug Type : Approved sympathomimetic agent

- Mechanism of Action : this compound acts as an alpha adrenergic receptor agonist, stimulating adrenergic receptors and indirectly increasing norepinephrine release. This leads to increased cardiac output and blood pressure, particularly useful in treating hypotensive states, such as those occurring post-spinal anesthesia .

Pharmacodynamics

This compound's pharmacological effects are characterized by:

- Alpha Adrenergic Agonism : Primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and increased peripheral resistance.

- Indirect Sympathomimetic Activity : Enhances norepinephrine release, contributing to its blood pressure-raising effects.

- Cardiac Effects : Increases systolic and diastolic blood pressure; however, heart rate changes can vary based on vagal tone. High doses may depress myocardial function or produce CNS effects .

Pharmacokinetics

- Half-life : Approximately 17 to 18 hours

- Metabolism : Hepatic through N-demethylation followed by p-hydroxylation.

- Absorption and Distribution : Specific data on absorption rates and volume of distribution are not available .

Clinical Applications

This compound is primarily indicated for:

- Management of Hypotension : Effective in various clinical settings, including post-anesthesia care and in patients with specific types of hypotension (e.g., due to diabetes or cerebral arteriosclerosis) .

Table 1: Clinical Efficacy in Hypotension Management

| Study Group | Condition | Dosage | Outcome |

|---|---|---|---|

| Group 1 | Essential Hypertension | 12.5 mg orally | Corrected hypotensive episodes |

| Group 2 | Diabetes-related hypotension | 12.5 mg orally | Improved blood pressure stability |

| Group 3 | Nonspecific hypotensive syndromes | Varies | Effective in restoring blood pressure |

Case Studies on this compound Abuse

Recent literature has documented increasing cases of this compound abuse, often linked to performance enhancement in sports or work settings. The following case studies illustrate the potential for dependence and adverse effects.

Case Study Summaries

- Case 1 : A male typist reported hypertension (170–180 mmHg) after one year of this compound use for work performance enhancement. Upon attempting to discontinue, he experienced intense cravings and withdrawal symptoms .

- Case 2 : A 22-year-old male used this compound for gym performance enhancement, escalating his dose from 2 mL to 10 mL daily over a year. He developed depressive symptoms upon cessation, requiring psychiatric intervention .

- Case 3 : Another young male presented with psychosis following prolonged this compound use. His treatment involved gradual tapering of the drug alongside psychiatric support .

Adverse Effects and Dependence

This compound can lead to several adverse effects, particularly when abused:

- Psychiatric Complications : Reports indicate that long-term use may precipitate psychosis characterized by hallucinations and aggressive behavior .

- Physical Symptoms : Users often experience irritability, insomnia, and withdrawal symptoms upon cessation .

Table 2: Reported Adverse Effects of this compound Abuse

| Symptom | Description |

|---|---|

| Hypertension | Elevated blood pressure readings during use |

| Psychosis | Visual hallucinations and aggressive behavior |

| Withdrawal Symptoms | Intense cravings, irritability, body aches |

特性

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCGGRTAILOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1212-72-2 (sulfate (2:1)) | |

| Record name | Mephentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023256 | |

| Record name | Mephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN 20 ML WATER, ABOUT 150 ML ETHANOL (95%); PRACTICALLY INSOL IN CHLOROFORM /SULFATE DIHYDRATE/, FREELY SOL IN ALCOHOL; SOL IN ETHER; PRACTICALLY INSOL IN WATER, 4.57e-01 g/L | |

| Record name | MEPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mephentermine is an alpha adrenergic receptor agonist, but also acts indirectly by releasing endogenous norepinephrine. Cardiac output and systolic and diastolic pressures are usually increased. A change in heart rate is variable, depending on the degree of vagal tone. Sometimes the net vascular effect may be vasodilation. Large doses may depress the myocardium or produce central nervous system (CNS) effects., Mephentermine is a sympathomimetic drug that acts both directly and indirectly; it has many similarities to ephedrine. After an intramuscular injection, the onset of action is prompt (within 5 to 15 minutes), and effects may last for several hours., Since the drug releases norepinephrine, cardiac contraction is enhanced and cardiac output and systolic and diastolic pressures are usually increased. The change in heart rate is variable, depending on the degree of vagal tone. | |

| Record name | Mephentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

100-92-5 | |

| Record name | Mephentermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephentermine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENTERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEZ91L71V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, YELLOW CRYSTALS; MP: 155-156 °C /PICRATE/ | |

| Record name | Mephentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephentermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。